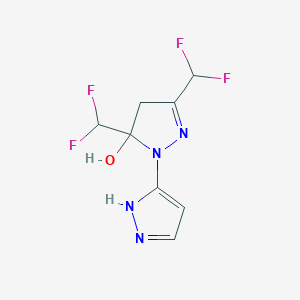![molecular formula C22H16ClFN2O3S B10949218 (5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one](/img/structure/B10949218.png)
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a furan ring, a fluorophenyl group, and an imidazol-4-one core, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, such as 3-chloro-2-methylphenol and 5-(chloromethyl)furan-2-carbaldehyde. These intermediates undergo a series of reactions, including nucleophilic substitution, condensation, and cyclization, to form the final product. The reaction conditions often involve the use of solvents like dichloromethane, catalysts such as triethylamine, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques like chromatography and crystallization. The goal is to achieve a scalable and reproducible method that meets the demands of large-scale applications.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are carefully controlled to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: Its unique structure allows it to interact with biological molecules, making it a valuable tool for studying biochemical pathways and mechanisms.
Medicine: The compound’s potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of (5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and affecting cellular processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-chlorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: This compound is similar in structure but has a chlorine atom instead of a fluorine atom on the phenyl ring.
(5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-bromophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one: This variant has a bromine atom on the phenyl ring instead of a fluorine atom.
Uniqueness
The uniqueness of (5Z)-5-({5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl}methylidene)-3-(4-fluorophenyl)-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one lies in its specific combination of functional groups and structural features. The presence of a fluorine atom on the phenyl ring can significantly influence its chemical reactivity and biological activity, making it distinct from other similar compounds.
Properties
Molecular Formula |
C22H16ClFN2O3S |
|---|---|
Molecular Weight |
442.9 g/mol |
IUPAC Name |
(5Z)-5-[[5-[(3-chloro-2-methylphenoxy)methyl]furan-2-yl]methylidene]-3-(4-fluorophenyl)-2-sulfanylideneimidazolidin-4-one |
InChI |
InChI=1S/C22H16ClFN2O3S/c1-13-18(23)3-2-4-20(13)28-12-17-10-9-16(29-17)11-19-21(27)26(22(30)25-19)15-7-5-14(24)6-8-15/h2-11H,12H2,1H3,(H,25,30)/b19-11- |
InChI Key |
LDDVSVNAEOQDPZ-ODLFYWEKSA-N |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)/C=C\3/C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=C(C=CC=C1Cl)OCC2=CC=C(O2)C=C3C(=O)N(C(=S)N3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,4-dichloro-N-[(4-methylbenzyl)oxy]benzamide](/img/structure/B10949137.png)
![2-[3-(4-chloro-1H-pyrazol-1-yl)propanoyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B10949139.png)
![5-bromo-N-[(4-chloro-1-ethyl-1H-pyrazol-5-yl)methyl]-N-methylthiophene-2-sulfonamide](/img/structure/B10949145.png)
![2-{[4-amino-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B10949150.png)
![N'-[(1Z)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]-2-(4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)propanehydrazide](/img/structure/B10949156.png)
![1-{4-[4-(Difluoromethyl)-6-(furan-2-yl)pyrimidin-2-yl]piperazin-1-yl}-3-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B10949165.png)
![N-[2-(5-methyl-3-nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B10949169.png)
![1-{[1-(difluoromethyl)-1H-pyrazol-4-yl]sulfonyl}-4-(2,4-dimethoxybenzyl)piperazine](/img/structure/B10949172.png)
![1-[(2-bromo-4-chlorophenoxy)methyl]-N-(5-chloropyridin-2-yl)-1H-pyrazole-3-carboxamide](/img/structure/B10949182.png)

![(5-Chlorothiophen-2-yl)[7-(4-methoxyphenyl)-5-(trifluoromethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]methanone](/img/structure/B10949195.png)
![3-[(3-bromobenzyl)sulfanyl]-5-[(2E)-2-(5-bromo-2-methoxybenzylidene)hydrazinyl]-4H-1,2,4-triazole](/img/structure/B10949199.png)
![2-{3-[(2,3-dimethylphenoxy)methyl]-4-methoxyphenyl}-3-hydroxy-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B10949222.png)
![2-({5-[2-(4-chlorophenyl)cyclopropyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N'-[(E)-quinoxalin-2-ylmethylidene]acetohydrazide](/img/structure/B10949225.png)
